(2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one (2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1003451-95-3
VCID: VC8033944
InChI: InChI=1S/C15H9Cl3O/c16-11-6-7-14(18)12(9-11)15(19)8-5-10-3-1-2-4-13(10)17/h1-9H/b8-5+
SMILES: C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl
Molecular Formula: C15H9Cl3O
Molecular Weight: 311.6 g/mol

(2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

CAS No.: 1003451-95-3

Cat. No.: VC8033944

Molecular Formula: C15H9Cl3O

Molecular Weight: 311.6 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one - 1003451-95-3

Specification

CAS No. 1003451-95-3
Molecular Formula C15H9Cl3O
Molecular Weight 311.6 g/mol
IUPAC Name (E)-3-(2-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C15H9Cl3O/c16-11-6-7-14(18)12(9-11)15(19)8-5-10-3-1-2-4-13(10)17/h1-9H/b8-5+
Standard InChI Key NSPVYYOXLHKNCE-VMPITWQZSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl
SMILES C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl
Canonical SMILES C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Features

(2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is a trihalogenated chalcone derivative with the molecular formula C₁₅H₉Cl₃O and a molecular weight of 311.6 g/mol. Its IUPAC name reflects the trans (E)-configuration of the α,β-unsaturated ketone system, critical for its bioactivity. The compound’s structure features:

  • A 2-chlorophenyl group at the β-position.

  • A 2,5-dichlorophenyl moiety at the ketone-bearing α-position.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1003451-95-3
Molecular FormulaC₁₅H₉Cl₃O
Molecular Weight311.6 g/mol
IUPAC Name(E)-3-(2-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
SMILESClC1=CC=CC(=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl
XLogP34.5 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1

The compound’s planar structure facilitates π-π stacking interactions with biological targets, while chlorine atoms enhance lipophilicity and membrane permeability .

Synthesis and Analytical Characterization

Synthetic Routes

The compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between 2,5-dichloroacetophenone and 2-chlorobenzaldehyde .

Procedure:

  • Reactants: 2,5-Dichloroacetophenone (1 mmol) and 2-chlorobenzaldehyde (1 mmol) are dissolved in ethanol (7.5 mL).

  • Catalysis: A 50% alcoholic KOH solution (7.5 mL) is added dropwise under stirring.

  • Reaction Conditions: The mixture is stirred at room temperature for 24 hours, then poured into crushed ice to precipitate the product.

  • Purification: Recrystallization from ethanol yields pure chalcone .

Yield: 83% (reported for analogous dichloro chalcones) .

Spectroscopic Characterization

TechniqueKey Signals
FTIR1656 cm⁻¹ (C=O stretch), 1581 cm⁻¹ (C=C aromatic), 829 cm⁻¹ (C-Cl) .
¹H NMRδ 7.27–7.89 ppm (α-proton, d, J=15–17 Hz), δ 7.66–8.16 ppm (β-proton, d) .
¹³C NMRδ 181.3–196.1 ppm (C=O), δ 122.4–130.5 ppm (C-α), δ 133.5–146.4 ppm (C-β) .
Mass Specm/z 311.54 [M+H]⁺, isotopic M+2 peak at 313.54 (intensity ≈33%).

The trans configuration is confirmed by the large coupling constant (J=15–17 Hz) between α- and β-protons .

Biological Activities and Mechanisms

Antiproliferative Activity

In screens against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound exhibited IC₅₀ values of 18–22 μM, surpassing reference drugs like doxorubicin in selectivity . Molecular docking studies attribute this activity to:

  • EGFR Kinase Inhibition: Binding energy of −9.2 kcal/mol via hydrophobic interactions with Leu694 and Val702 .

  • Tubulin Polymerization Disruption: Chalcone’s α,β-unsaturated system alkylates cysteine residues in β-tubulin .

Table 3: Antimicrobial Efficacy

PathogenMIC (μg/mL)Reference
Mycobacterium tuberculosis6.25
Candida albicans12.5
Staphylococcus aureus25

Mechanistic studies suggest membrane disruption via interaction with phospholipid bilayers and DNA gyrase inhibition .

Pharmacokinetic and Toxicity Profiles

ADME Predictions

In silico analyses (SwissADME) predict:

  • Lipophilicity: LogP=4.5 (optimal for blood-brain barrier penetration).

  • Bioavailability: 55% (oral).

  • CYP450 Metabolism: Substrate of CYP3A4, suggesting potential drug-drug interactions .

Acute Toxicity

In murine models, the LD₅₀ was >500 mg/kg, with no hepatotoxicity at therapeutic doses .

Applications and Future Directions

Therapeutic Applications

  • Oncology: Synergistic effects with paclitaxel in multidrug-resistant cancers .

  • Infectious Diseases: Lead candidate for drug-resistant tuberculosis .

Industrial Relevance

  • Agrochemicals: Patent EP3750888A1 highlights chalcone derivatives as antifungal seed coatings .

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